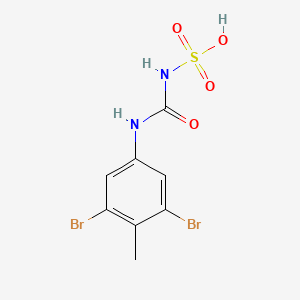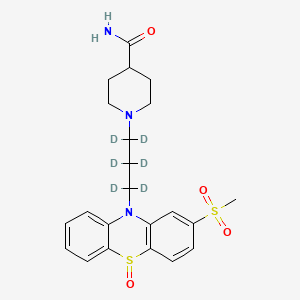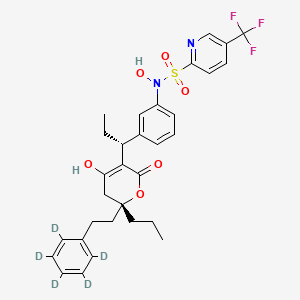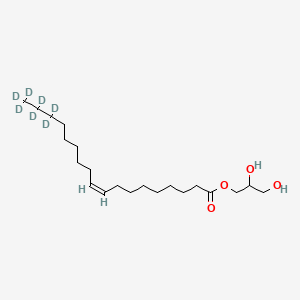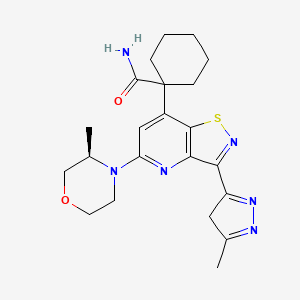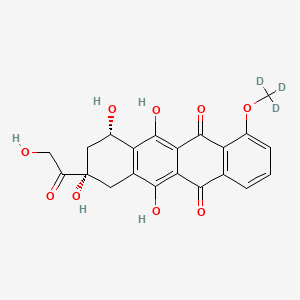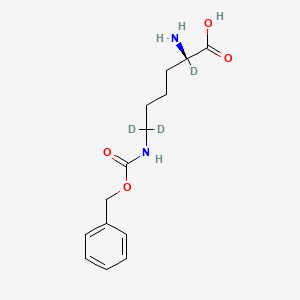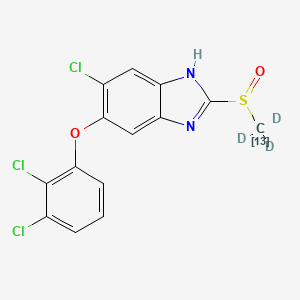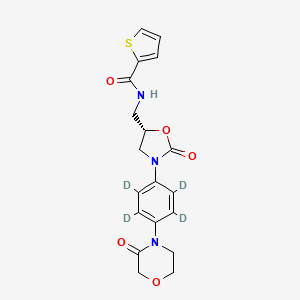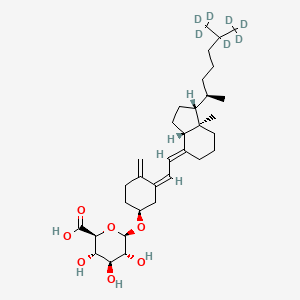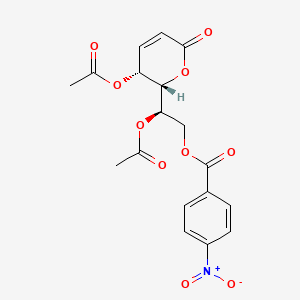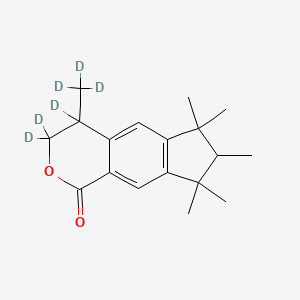
rac Galaxolidone-d6 (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-galaxolidone-d6 is a deuterated analog of galaxolidone, a synthetic musk compound widely used in the fragrance industry. The deuterium labeling in (Rac)-galaxolidone-d6 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and environmental impact assessments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-galaxolidone-d6 typically involves the deuteration of galaxolidone. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of (Rac)-galaxolidone-d6 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality assurance.
Chemical Reactions Analysis
Types of Reactions
(Rac)-galaxolidone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert (Rac)-galaxolidone-d6 to its alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under appropriate conditions.
Major Products
The major products formed from these reactions include deuterated ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Rac)-galaxolidone-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetic isotope effects.
Biology: Employed in metabolic studies to trace the pathways and fate of synthetic musks in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of synthetic musks.
Industry: Applied in environmental studies to assess the impact and degradation of synthetic musks in various ecosystems.
Mechanism of Action
The mechanism of action of (Rac)-galaxolidone-d6 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the kinetic isotope effects. The compound’s interaction with enzymes and receptors can be studied to understand its biological effects and potential environmental impact.
Comparison with Similar Compounds
Similar Compounds
Galaxolidone: The non-deuterated analog of (Rac)-galaxolidone-d6, widely used in the fragrance industry.
(Rac)-GR24: A synthetic strigolactone analog used in plant biology research.
MBQ-167: An inhibitor of Rac and Cdc42, used in cancer research.
Uniqueness
(Rac)-galaxolidone-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracing in metabolic and environmental studies. This makes (Rac)-galaxolidone-d6 a valuable tool in various scientific disciplines.
Properties
Molecular Formula |
C18H24O2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
3,3,4-trideuterio-6,6,7,8,8-pentamethyl-4-(trideuteriomethyl)-7H-cyclopenta[g]isochromen-1-one |
InChI |
InChI=1S/C18H24O2/c1-10-9-20-16(19)13-8-15-14(7-12(10)13)17(3,4)11(2)18(15,5)6/h7-8,10-11H,9H2,1-6H3/i1D3,9D2,10D |
InChI Key |
PGMHPYRIXBRRQD-VNEKLVNZSA-N |
Isomeric SMILES |
[2H]C1(C(C2=CC3=C(C=C2C(=O)O1)C(C(C3(C)C)C)(C)C)([2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1COC(=O)C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




